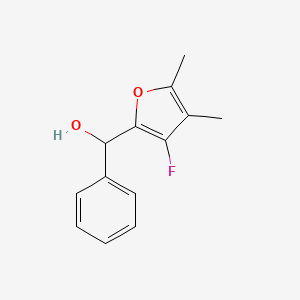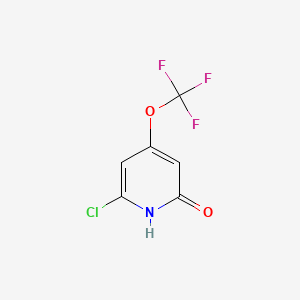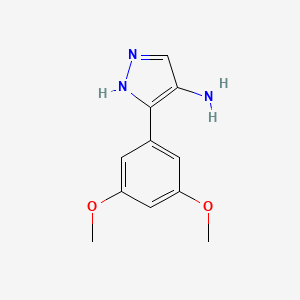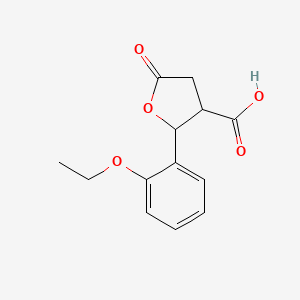
Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(6-cloropiridin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo es un compuesto químico que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo cloropiridinilo, un grupo metilo y un anillo triazol. Su fórmula molecular es C11H10ClN3O2, y tiene un peso molecular de aproximadamente 251.67 g/mol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-cloropiridin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo suele implicar varios pasos. Un método común incluye la reacción de 6-cloropiridina-2-carbaldehído con acetoacetato de etilo en presencia de una base para formar un intermedio. Este intermedio se somete entonces a una reacción de ciclación con azida de sodio para formar el anillo triazol. El paso final implica la esterificación para obtener el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación como la recristalización y la cromatografía para garantizar que el compuesto cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(6-cloropiridin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo puede experimentar varias reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo cloropiridinilo, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Azida de sodio en dimetilformamida (DMF).
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de azidas u otros derivados sustituidos.
Aplicaciones en investigación científica
El 2-(6-cloropiridin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antifúngicas.
Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos fármacos dirigidos a enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos químicos especiales.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
El mecanismo de acción del 2-(6-cloropiridin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Se sabe que el anillo triazol interactúa con iones metálicos, lo que puede desempeñar un papel en su actividad biológica. Además, el grupo cloropiridinilo puede mejorar la capacidad del compuesto para penetrar las membranas celulares, aumentando su eficacia.
Comparación Con Compuestos Similares
El 2-(6-cloropiridin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo se puede comparar con otros compuestos similares como:
2-(6-cloropiridin-2-il)acetato de etilo: Similar en estructura pero carece del anillo triazol, lo que puede resultar en diferentes propiedades químicas y biológicas.
5-metil-2H-1,2,3-triazol-4-carboxilato: Carece del grupo cloropiridinilo, lo que puede afectar su solubilidad y reactividad.
Derivados de 6-cloropiridin-2-il: Varios derivados con diferentes sustituyentes pueden exhibir una gama de actividades biológicas y reactividades químicas.
El 2-(6-cloropiridin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo destaca por su combinación única de grupos funcionales, que contribuyen a sus diversas aplicaciones y potencial en la investigación científica.
Propiedades
Fórmula molecular |
C11H11ClN4O2 |
|---|---|
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
ethyl 2-(6-chloropyridin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-3-18-11(17)10-7(2)14-16(15-10)9-6-4-5-8(12)13-9/h4-6H,3H2,1-2H3 |
Clave InChI |
DXWVXQPRZLQEEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(N=C1C)C2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)




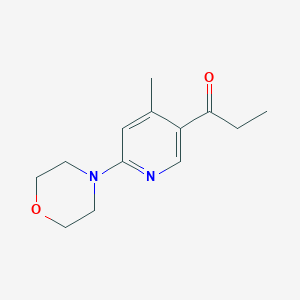
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)
